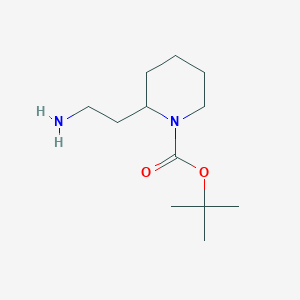

2-(Aminoethyl)-1-N-boc-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEBCEWTHGUFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373358 | |

| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239482-98-5 | |

| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate

tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate, commonly referred to as 2-(Aminoethyl)-1-N-Boc-piperidine, is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research sectors. Its structure uniquely combines a piperidine ring, a key heterocycle in numerous approved drugs, with a reactive primary aminoethyl side chain.[1] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a feature that grants chemists precise control over the molecule's reactivity. This strategic protection allows for selective functionalization of the primary amine, making the compound an invaluable chiral building block for constructing complex molecular architectures.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a representative synthetic pathway with mechanistic insights, its core applications in drug discovery, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's properties is fundamental to its application. The Boc group renders the piperidine nitrogen temporarily inert to many reaction conditions, while the primary amine on the ethyl side chain remains a potent nucleophile, ready for chemical elaboration.

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 239482-98-5 | [4][5] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [4][6] |

| Molecular Weight | 228.33 g/mol | [4][6] |

| Appearance | Solid | [2] |

| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 144.9 ± 20.4 °C | [4] |

Structural Features and Reactivity

The utility of this compound stems from two key structural features:

-

The Boc-Protected Piperidine: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its steric bulk effectively shields the piperidine nitrogen from participating in reactions under neutral or basic conditions. This is crucial for multi-step syntheses where the primary amine must react selectively.[7] Upon successful modification of the side chain, the Boc group can be cleanly removed with a strong acid (e.g., trifluoroacetic acid) to reveal the secondary amine, which can then be used for further functionalization.

-

The Primary Aminoethyl Group: The terminal -NH₂ group is a strong nucleophile and a key handle for synthetic elaboration. It readily participates in reactions such as acylation, alkylation, reductive amination, and sulfonylation, allowing for the attachment of a wide variety of functional groups and pharmacophores.

Part 2: A Representative Synthetic Workflow

The synthesis of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate can be achieved through various routes. Below is a detailed, representative protocol based on established chemical transformations, illustrating a logical pathway from a commercially available starting material.

Conceptual Synthesis Pathway

The workflow begins with the commercially available 2-(2-aminoethyl)pyridine. The exocyclic primary amine is first protected to prevent side reactions during the subsequent reduction of the pyridine ring. The aromatic pyridine is then hydrogenated to yield the piperidine core. Finally, the piperidine nitrogen is selectively protected with a Boc group. The final step involves the deprotection of the side-chain amine.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:239482-98-5 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1][3] This technical guide provides an in-depth overview of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, a bifunctional building block with significant potential in drug discovery. This document details its physicochemical properties, outlines a comprehensive synthesis protocol, and explores its applications and potential biological significance, particularly as a scaffold for developing ligands targeting the Sigma-1 (σ1) receptor.

Physicochemical and Spectroscopic Properties

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate is a disubstituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a primary aminoethyl side chain at the 2-position. This orthogonal protection scheme makes it an exceptionally useful intermediate, allowing for selective chemical modification at the primary amine without disturbing the piperidine nitrogen.

Quantitative data for this compound is summarized below. Note that while experimental data for properties such as melting and boiling points are not widely reported in the literature, computational predictions provide valuable estimates.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ | - |

| Molecular Weight | 228.33 g/mol | [4] |

| CAS Number | 2756421 (from CID) | - |

| Appearance | Predicted: Colorless to yellow oil | - |

| Monoisotopic Mass | 228.18378 Da | - |

| XLogP3-AA (Predicted) | 1.4 | - |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

Table 2: Predicted Spectroscopic Data

| Spectroscopy Type | Data |

|---|---|

| Mass Spectrometry | Predicted [M+H]⁺: 229.1911 |

| ¹³C NMR (Predicted) | δ (ppm) ≈ 155 (C=O), 80 (quaternary C of Boc), 55-60 (piperidine C2), 40-45 (piperidine C6), 35-40 (ethyl CH₂-N), 25-30 (piperidine C3, C4, C5), 28 (CH₃ of Boc) |

| ¹H NMR (Predicted) | δ (ppm) ≈ 4.0-4.2 (piperidine C2-H), 2.8-3.0 (ethyl CH₂NH₂), 2.6-2.8 (piperidine C6-H), 1.6-1.8 (ethyl CH₂-C), 1.2-1.6 (piperidine protons), 1.45 (s, 9H, Boc) |

Synthesis and Experimental Protocols

Figure 1: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar piperidine derivatives.[5][6]

Step 1: Oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

-

Reagents & Setup: Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidizing Agent Addition: To the stirred solution, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, can often be used in the next step without further purification.

Step 2: Reductive Amination to Yield tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate

-

Reagents & Setup: Dissolve the crude aldehyde from Step 1 (1.0 eq) in methanol (MeOH, approx. 0.2 M) in a round-bottom flask.

-

Amine Source: Add ammonium acetate (NH₄OAc) (5-10 eq) to the solution and stir until dissolved.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the intermediate imine is consumed and the product is formed (typically 12-18 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the final compound.

Applications in Drug Discovery

The unique structure of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate makes it a valuable building block for several strategic applications in medicinal chemistry.

-

Scaffold for Combinatorial Libraries: The free primary amine serves as a reactive handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of functional groups and build large chemical libraries for high-throughput screening.

-

Fragment-Based Drug Design (FBDD): The piperidine core is a common fragment in many approved drugs.[2][7] This molecule can be used to grow fragments or link different pharmacophores, allowing for the systematic exploration of chemical space around a target protein's binding site.

-

Linker Chemistry: In complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a versatile piece of a linker connecting a target-binding element to an E3 ligase-recruiting element.[8] The piperidine ring provides a semi-rigid conformational constraint that can be advantageous for optimizing ternary complex formation.[8]

-

Modulation of Physicochemical Properties: Incorporating a piperidine ring is a well-established strategy to improve the physicochemical properties of a drug candidate. It can increase aqueous solubility (when protonated), enhance metabolic stability, and improve pharmacokinetic profiles while reducing toxicity.[3][9]

Biological Context: A Scaffold for Sigma-1 (σ1) Receptor Ligands

While the specific biological activity of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate has not been extensively characterized, its structural motif is highly relevant to known pharmacologically active compounds. Specifically, the (aminoethyl)piperidine scaffold is a key feature of ligands targeting the Sigma-1 (σ1) receptor.[6][10]

The σ1 receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is not a classical G-protein coupled receptor but rather a ligand-operated attenuator of other signaling pathways. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Due to its involvement in numerous pathophysiological processes, it is an attractive therapeutic target for central nervous system (CNS) disorders, neurodegenerative diseases, and cancer.[11]

Derivatives synthesized from the title compound could modulate σ1 receptor activity, thereby influencing downstream cellular events.

Figure 2: Potential signaling role of the σ1 receptor, a target for piperidine derivatives.

Conclusion

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate is a strategically important chemical building block for drug discovery and development. Its bifunctional nature, combined with the proven pharmacological advantages of the piperidine scaffold, makes it an ideal starting point for the synthesis of diverse chemical libraries. Its potential as a core structure for developing selective σ1 receptor ligands highlights its value in pursuing novel therapeutics for a range of challenging diseases. The synthetic and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to leverage this versatile compound in their discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 1514258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | 170491-61-9 | Benchchem [benchchem.com]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Aminoethyl)-1-N-boc-piperidine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-(Aminoethyl)-1-N-boc-piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide presents a plausible synthetic pathway, predicted analytical data, and a hypothesized biological context based on closely related structures.

Chemical Structure and Properties

This compound, with the systematic name tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a disubstituted piperidine derivative. The structure features a piperidine ring with an aminoethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group enhances the solubility of the molecule in organic solvents and allows for selective reactions at the primary amine of the aminoethyl side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 239482-98-5 | ChemSrc[1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[2] |

| Molecular Weight | 228.33 g/mol | PubChem[2] |

| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | ChemSrc[1] |

| Density | 1.0 ± 0.1 g/cm³ | ChemSrc[1] |

| Flash Point | 144.9 ± 20.4 °C | ChemSrc[1] |

| Predicted XlogP | 1.4 | PubChemLite[2] |

Proposed Synthesis and Experimental Protocols

2.1. Proposed Synthetic Pathway

The proposed synthesis involves a four-step process:

-

Wittig Reaction: Introduction of a two-carbon chain with an ester functionality.

-

Hydrogenation: Reduction of the double bond formed in the Wittig reaction.

-

Reduction of the Ester: Conversion of the ester to a primary alcohol.

-

Conversion of Alcohol to Amine: Transformation of the hydroxyl group into a primary amine.

2.2. Detailed Experimental Protocols

Step 1: Wittig Reaction

To a solution of triethyl phosphonoacetate in dry tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of N-Boc-2-piperidone in dry THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Hydrogenation

The product from the Wittig reaction is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the saturated ester.

Step 3: Ester Reduction

The saturated ester is dissolved in dry THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the corresponding alcohol.

Step 4: Conversion of Alcohol to Amine

The alcohol is first converted to its mesylate by reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (DCM). The resulting mesylate is then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) to yield the azide intermediate. Finally, the azide is reduced to the primary amine by hydrogenation with Pd/C in ethanol.

Analytical Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of its functional groups and comparison with similar structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~4.0-3.8 (m, 1H, N-CH-), ~3.0-2.8 (m, 2H, -CH₂-NH₂), ~2.7-2.5 (m, 2H, piperidine ring protons), ~1.8-1.2 (m, 8H, piperidine ring and ethyl chain protons), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~155 (C=O, Boc), ~80 (C(CH₃)₃, Boc), ~55 (N-CH), ~45-20 (piperidine and ethyl chain carbons), 28.5 (-C(CH₃)₃) |

| FT-IR | ν (cm⁻¹): ~3400-3300 (N-H stretch, primary amine), ~2970-2850 (C-H stretch, aliphatic), ~1680 (C=O stretch, carbamate), ~1160 (C-N stretch) |

| Mass Spec. | Expected [M+H]⁺: m/z = 229.1911 |

Potential Biological Significance and Applications

While the biological activity of this compound has not been specifically reported, the piperidine scaffold is a common motif in many biologically active compounds.[4] Notably, the isomeric 4-(2-aminoethyl)piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ₁) receptor, which is implicated in a variety of neurological disorders and cancer.[3] These compounds have shown antiproliferative activity against human tumor cell lines.[3]

This suggests that this compound and its derivatives could also be valuable building blocks in the design of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets.

The workflow for investigating the biological activity would involve the synthesis of a variety of derivatives from the parent compound, followed by high-throughput screening against a panel of biological targets. Based on the activity of its isomer, the sigma-1 receptor would be a prime candidate for initial investigation. Hits from these screens would then be further evaluated for their effects on downstream signaling pathways and their overall cellular effects.

Conclusion

This compound represents a valuable, yet understudied, chemical entity with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data. The known biological activity of its 4-substituted isomer suggests promising avenues for future research into the therapeutic applications of this compound and its derivatives. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the potential of this compound.

References

N-Boc-2-(aminoethyl)piperidine: A Comprehensive Technical Guide for Researchers

Introduction: N-Boc-2-(aminoethyl)piperidine, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a key bifunctional building block in modern medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring with a protected secondary amine and a primary aminoethyl side chain, offers synthetic versatility for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 144.9 ± 20.4 °C | [1] |

| Melting Point | Not available | [1] |

| Predicted pKa | 10.60 ± 0.29 (for the primary amine) | [2] |

| Predicted LogP | 1.4 | [1] |

| Solubility | Soluble in polar organic solvents such as methanol and chloroform. | Inferred from related compounds[3] |

Synthesis of N-Boc-2-(aminoethyl)piperidine

The synthesis of N-Boc-2-(aminoethyl)piperidine is typically achieved through the selective protection of the secondary amine of 2-(aminoethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O). The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the resulting acid.

Experimental Protocol:

Materials:

-

2-(aminoethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminoethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in dichloromethane to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-Boc-2-(aminoethyl)piperidine.

Caption: Synthetic workflow for N-Boc-2-(aminoethyl)piperidine.

Application in Drug Development: Synthesis of σ1 Receptor Ligands

N-Boc-2-(aminoethyl)piperidine is a valuable precursor for the synthesis of various biologically active molecules. A notable application is in the development of σ1 receptor ligands, which have shown potential as therapeutic agents for neurodegenerative diseases and cancer.[1][4][5] The primary amine of N-Boc-2-(aminoethyl)piperidine serves as a key functional handle for introducing diverse pharmacophoric groups.

Experimental Workflow: Synthesis of a Model σ1 Receptor Ligand

The following workflow illustrates the use of N-Boc-2-(aminoethyl)piperidine in the synthesis of a hypothetical σ1 receptor ligand. This process involves the reductive amination of a ketone with the primary amine of N-Boc-2-(aminoethyl)piperidine, followed by deprotection of the Boc group.

Caption: Experimental workflow for σ1 receptor ligand synthesis.

Role in Signaling Pathways

The piperidine scaffold is a common motif in compounds targeting the central nervous system. Ligands derived from N-Boc-2-(aminoethyl)piperidine can modulate the activity of the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] The σ1 receptor is involved in regulating various cellular processes, including calcium signaling, ion channel function, and cellular stress responses. By binding to the σ1 receptor, these ligands can influence downstream signaling pathways implicated in cell survival and proliferation, making them attractive candidates for the treatment of neurodegenerative disorders and cancer.[1][5]

References

- 1. d-nb.info [d-nb.info]

- 2. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS#: 1036027-87-8 [chemicalbook.com]

- 3. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate | 953071-73-3 [chemicalbook.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. primo.bgu.ac.il [primo.bgu.ac.il]

An In-depth Technical Guide to 2-(Aminoethyl)-1-N-boc-piperidine (CAS: 239482-98-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Aminoethyl)-1-N-boc-piperidine, a versatile building block in modern medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its application in the development of novel therapeutics, particularly through the modulation of the sigma-1 receptor signaling pathway.

Core Compound Properties

This compound, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a primary aminoethyl side chain at the 2-position. This structure makes it a valuable intermediate for introducing a piperidine moiety with a flexible linker into more complex molecules. The Boc protecting group allows for selective reactions at the primary amine, and can be readily removed under acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 239482-98-5 | N/A |

| Molecular Formula | C12H24N2O2 | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Appearance | Solid or liquid | N/A |

| Purity | Typically ≥95% | N/A |

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitable piperidine precursor, followed by the introduction of the aminoethyl side chain and subsequent N-Boc protection.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of a Diamine

This protocol describes a general method for the selective protection of a primary amine in the presence of a secondary amine, such as the piperidine nitrogen, using di-tert-butyl dicarbonate (Boc)₂O.[2]

Materials:

-

2-(2-Aminoethyl)piperidine dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(2-aminoethyl)piperidine dihydrochloride (1.0 eq) in water.

-

Add sodium bicarbonate (3.0 eq) to the solution to neutralize the hydrochloride salt and basify the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the aqueous solution.

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Experimental Protocol: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.[3]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 10-20% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify with a saturated sodium bicarbonate solution to a pH > 9.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the deprotected product, 2-(2-aminoethyl)piperidine.

Application in Drug Development: Targeting the Sigma-1 Receptor

Piperidine scaffolds are prevalent in many biologically active compounds. Derivatives of aminoethyl-piperidine have been investigated as ligands for the sigma-1 (σ₁) receptor.[4][5] The σ₁ receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface and is implicated in a variety of cellular processes, including cell survival, proliferation, and apoptosis.[6][7] Its overexpression in several cancer types makes it an attractive target for therapeutic intervention.[8][9]

Sigma-1 Receptor Signaling Pathway in Cancer

Ligands targeting the σ₁ receptor can modulate its activity, leading to downstream effects on cancer cell proliferation and survival. Antagonists of the σ₁ receptor have been shown to inhibit tumor cell growth and induce apoptosis.[3][4] The binding of a ligand, such as a derivative of 2-(aminoethyl)-piperidine, can influence the interaction of the σ₁ receptor with its partner proteins, thereby affecting key signaling cascades.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of sigma-1 receptor in MCF-7 cells enhances proliferation via the classic protein kinase C subtype signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 6. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]

- 8. Sigma1 Pharmacology in the Context of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Solubility Profile of 2-(Aminoethyl)-1-N-boc-piperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Aminoethyl)-1-N-boc-piperidine, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is crucial for reaction optimization, purification, formulation, and drug development processes. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this guide consolidates qualitative information based on its structural features and provides a detailed experimental protocol for its precise quantitative determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂[1][2] |

| Molecular Weight | 228.33 g/mol [1][2] |

| Appearance | Solid (predicted) |

| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

The structure of this compound contains a lipophilic tert-Butyloxycarbonyl (Boc) protecting group and a polar piperidine ring with an aminoethyl side chain. The Boc group enhances solubility in nonpolar organic solvents, while the amine functionalities introduce polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents.[3]

Predicted Solubility Profile

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | The amine groups can form hydrogen bonds with protic solvents. |

| Water | Slightly Soluble | The Boc group and hydrocarbon backbone reduce miscibility with water.[3] | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of the solvent can accommodate the polar groups of the molecule.[3] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent.[3] | |

| Acetonitrile (ACN) | Soluble | A common solvent for a wide range of organic compounds.[3] | |

| Tetrahydrofuran (THF) | Soluble | The ether functionality and moderate polarity make it a good solvent for Boc-protected compounds.[5] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds, including Boc-protected amines.[3][5] |

| Chloroform | Soluble | Similar properties to DCM. | |

| Nonpolar | Toluene, Hexane | Slightly Soluble to Insoluble | The molecule possesses significant polarity from the amine groups, limiting solubility in nonpolar solvents.[4] |

| Ethyl Acetate | Soluble | Often a good solvent for moderately polar compounds like Boc-protected amines.[3] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, determining the quantitative solubility is essential. The following is a detailed protocol based on the widely accepted isothermal shake-flask method.[3][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

High-purity organic solvents of interest

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached, ensuring saturation.

-

Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker, typically set to 25 °C (or the desired experimental temperature).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in the desired units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the quantitative solubility of this compound.

References

An In-depth Technical Guide to 2-(Aminoethyl)-1-N-boc-piperidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Aminoethyl)-1-N-boc-piperidine. This compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting a range of biological pathways. Its structural features, combining a piperidine scaffold with a protected aminoethyl side chain, make it a versatile intermediate for creating diverse libraries of bioactive molecules.

Core Physicochemical and Structural Data

This compound, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This strategic protection allows for selective chemical modifications at the primary amine of the aminoethyl group.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol [1][2][3] |

| CAS Number | 239482-98-5[1] |

| Appearance | Solid |

| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Flash Point | 144.9 ± 20.4 °C[1] |

Synthetic Pathways and Methodologies

The synthesis of N-Boc protected aminoethyl-piperidines is a multi-step process that can be adapted from established methods for similar piperidine derivatives. The following represents a generalized experimental workflow for the synthesis and subsequent deprotection of such compounds.

Representative Synthetic Workflow

Caption: Generalized synthetic workflow for N-Boc protected aminoethyl-piperidines.

Detailed Experimental Protocols

The following protocols are representative of the synthesis and modification of N-Boc protected piperidines and can be adapted for this compound.

Protocol 1: N-Boc Protection of a Piperidine Derivative

This protocol describes the protection of the piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

-

Dissolution: Dissolve the starting piperidine compound (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.

-

Addition of Base: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.5-2 equivalents), to the solution.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine.

-

Dissolution: Dissolve the N-Boc protected piperidine (1 equivalent) in a suitable solvent, such as dichloromethane (CH₂Cl₂) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure.

-

Work-up: The resulting salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine. Further purification can be achieved by recrystallization or chromatography if necessary.

Applications in Drug Development: Targeting the Sigma-1 Receptor

Derivatives of aminoethyl-piperidine are of significant interest as ligands for the sigma-1 receptor (σ₁R). The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that plays a crucial role in cellular stress responses and calcium signaling.[4][5] Modulation of the sigma-1 receptor has shown therapeutic potential in a variety of central nervous system disorders and in cancer.[5]

The Sigma-1 Receptor Signaling Pathway

The interaction of ligands with the sigma-1 receptor can initiate a cascade of downstream signaling events that influence cell survival, proliferation, and ion channel function. The diagram below illustrates a simplified overview of the sigma-1 receptor signaling pathway.

Caption: Simplified signaling pathway of the sigma-1 receptor.

Antiproliferative Activity of Piperidine Derivatives

Many piperidine-containing compounds have been investigated for their anticancer properties.[6][7] The antiproliferative effects of these compounds are often evaluated using in vitro cell-based assays.

Protocol 3: Antiproliferative Assay (General Protocol)

This protocol describes a general method for assessing the antiproliferative activity of a compound against cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in appropriate media and conditions (e.g., 37 °C, 5% CO₂).

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in the cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

Cell Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[6]

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits cell viability by 50%) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structure is well-suited for the synthesis of a wide range of derivatives, particularly those with applications in drug discovery. The ability to create molecules that modulate key biological targets, such as the sigma-1 receptor, highlights the importance of this compound in the development of new therapies for neurological disorders and cancer. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working with this class of compounds.

References

- 1. This compound | CAS#:239482-98-5 | Chemsrc [chemsrc.com]

- 2. (R)-2-Boc-aminoethyl-piperidine = 95 1821791-75-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

conformational analysis of N-Boc-piperidine derivatives

An In-Depth Technical Guide to the Conformational Analysis of N-Boc-Piperidine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its specific three-dimensional conformation is a critical determinant of molecular properties, governing interactions with biological targets and ultimately influencing efficacy and selectivity.[1] The introduction of the N-tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, profoundly impacts the conformational landscape of the piperidine ring.[1][4]

The N-Boc group's steric bulk and electronic properties introduce complex conformational dynamics, including restricted rotation around the N-C(O) amide bond and altered ring inversion barriers.[5][6] A comprehensive understanding of these conformational preferences is therefore essential for rational drug design and the development of structure-activity relationships (SAR).[5][7] This guide provides a technical overview of the principles and methods used to analyze the conformation of N-Boc-piperidine derivatives, integrating data from spectroscopic, crystallographic, and computational techniques.

The Conformational Landscape of N-Boc-Piperidine

The conformational behavior of N-Boc-piperidine is primarily dictated by two interconnected dynamic processes: the inversion of the six-membered ring and the hindered rotation around the N-C(O) carbamate bond.[5]

-

Ring Inversion: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. It can undergo a rapid "ring flip" between two distinct chair forms.

-

Carbamate Bond Rotation: The partial double-bond character of the N-C(O) bond restricts free rotation, creating a significant energy barrier.[5] This often results in distinct conformers that are observable at room temperature.

The interplay between these processes leads to a complex equilibrium. The bulky Boc group disfavors the axial position due to steric clashes with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). However, the situation is more complex than for a simple alkyl group. The planar nature of the carbamate can introduce pseudo-allylic or A(1,3) strain, which occurs between the Boc group and an equatorial substituent at the C2 position.[1][4] This can sometimes favor a conformation where the C2 substituent is axial.[4] Therefore, the final conformational equilibrium is a fine balance of these competing steric and electronic effects.

Key Experimental and Computational Methodologies

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.[6][8]

-

¹H-¹H Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[9] By measuring these coupling constants, one can deduce the relative orientation (axial or equatorial) of protons on the piperidine ring.[10]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for identifying 1,3-diaxial relationships and confirming the stereochemistry of substituents.[9][10]

-

Variable Temperature (VT) NMR: For systems undergoing rapid conformational exchange, lowering the temperature can slow the process, allowing for the observation and characterization of individual conformers.[5][11] The energy barrier for the exchange can be calculated using the Eyring equation.[11]

Table 1: Representative ¹H NMR Coupling Constants for Piperidine Ring Protons

| Coupling Type | Dihedral Angle (approx.) | Typical ³JHH Value (Hz) |

|---|---|---|

| axial-axial | ~180° | 10 - 13 |

| axial-equatorial | ~60° | 2 - 5 |

| equatorial-equatorial | ~60° | 2 - 5 |

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsional angles.[2][6][7] This technique offers a static "snapshot" of the molecule in its lowest energy crystal lattice conformation, which may or may not be the most populated conformer in solution.[6] Nevertheless, it provides an essential benchmark for validating computational models and interpreting solution-state data.[6]

Table 2: Example Torsional Angles from X-ray Crystallography for a Substituted N-Boc-Piperidine

| Atoms (Torsional Angle) | Angle (°) | Conformation Indicated |

|---|---|---|

| C6-N1-C2-C3 | -55.2 | Chair |

| N1-C2-C3-C4 | +53.8 | Chair |

| C2-C3-C4-C5 | -54.1 | Chair |

| C3-C4-C5-C6 | +56.0 | Chair |

| C4-C5-C6-N1 | -57.5 | Chair |

| C5-C6-N1-C2 | +56.9 | Chair |

Computational Modeling

Computational chemistry complements experimental techniques by providing insight into the relative energies and geometries of different conformers and the transition states that separate them.[8][12]

-

Conformational Search: Algorithms are used to explore the potential energy surface and identify all low-energy conformers.

-

Energy Calculations: High-level quantum mechanics methods, such as Density Functional Theory (DFT), are used to calculate the relative free energies (ΔG) of the identified conformers, allowing for the prediction of their equilibrium populations.[8][11]

-

Data Correlation: Calculated parameters, such as NMR coupling constants and chemical shifts, can be compared with experimental data to validate the predicted conformational model.[8][9][12]

Table 3: Theoretical Relative Energies of N-Boc-Piperidine Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Chair (Boc-eq) | DFT/B3LYP/6-31G* | 0.00 | ~95% |

| Chair (Boc-ax) | DFT/B3LYP/6-31G* | +1.8 | ~5% |

| Twist-Boat | DFT/B3LYP/6-31G* | +5.5 | <0.1% |

Detailed Experimental Protocols

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the N-Boc-piperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria.[8][13]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a 400 MHz or higher field spectrometer. Ensure high digital resolution to accurately measure coupling constants.

-

2D NMR Acquisition:

-

COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin coupling networks and aid in signal assignment.

-

NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time of 200-500 ms to identify through-space correlations, particularly between axial protons on the ring.

-

-

Data Analysis:

-

Assign all proton signals using the 2D spectra.

-

Extract all relevant ³JHH values from the 1D spectrum, often using spectral simulation for complex regions.

-

Analyze NOESY cross-peaks to confirm spatial proximities and assign relative stereochemistry.

-

If dynamic processes are evident (broad peaks), repeat acquisitions at lower temperatures (e.g., 253 K, 233 K) to resolve individual conformers.

-

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions).[7] This is often the most challenging step and may require screening various techniques (slow evaporation, vapor diffusion, layering) and solvents.

-

Data Collection: Mount a suitable crystal on a goniometer head.[7] Place the crystal in a modern X-ray diffractometer, typically cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam while rotating the crystal.[7]

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

-

Refine the structural model against the experimental data by least-squares minimization. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

-

Analysis: Analyze the final refined structure to obtain precise bond lengths, angles, and torsional angles that define the molecule's conformation. Visualize the structure and analyze its packing in the crystal lattice.

Protocol: Computational Modeling

-

Structure Preparation: Build the 3D structure of the N-Boc-piperidine derivative using molecular modeling software (e.g., Maestro, ChemDraw 3D).[14]

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation:

-

Take the unique low-energy conformers from the search and perform full geometry optimization using a higher level of theory, typically DFT (e.g., ωB97XD or B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).[9]

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections for calculating Gibbs free energies.

-

If studying solvent effects, include a polarizable continuum model (PCM) during optimization.[8]

-

-

Property Calculation and Analysis:

-

Calculate the relative Gibbs free energies of all conformers to predict their populations at a given temperature.

-

For key conformers, calculate NMR parameters (chemical shifts, coupling constants) using methods like GIAO and compare them with experimental values for validation.[12]

-

Influence of Ring Substituents on Conformation

Substituents on the piperidine ring can dramatically shift the conformational equilibrium established by the N-Boc group. The final outcome depends on the substituent's position (C2, C3, or C4), its size, and its electronic properties.

-

C4-Substituents: The conformational preferences at C4 are often similar to those in cyclohexane, with bulky groups strongly preferring the equatorial position to avoid 1,3-diaxial interactions.[1][15]

-

C3-Substituents: A C3-substituent's preference is also primarily dictated by sterics, favoring the equatorial position. However, electronic effects like hyperconjugation or electrostatic interactions with the nitrogen atom can play a role.[8][13]

-

C2-Substituents: The C2 position is most sensitive to the N-Boc group. An equatorial C2 substituent can experience significant A(1,3) strain with the bulky Boc group.[1] This can sometimes lead to a conformation where the C2 substituent adopts an axial orientation to relieve this strain, a counter-intuitive result based on simple A-values.[4]

Conclusion

The is a complex but critical task in modern drug discovery and chemical biology. The molecule's preferred shape is not governed by a single factor but by a delicate balance of ring dynamics, carbamate bond rotation, and the steric and electronic influences of other ring substituents. A definitive understanding can only be achieved by integrating the strengths of multiple techniques: NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and computational modeling for energetic and predictive insights. The principles and protocols outlined in this guide provide a framework for researchers to thoroughly characterize these important scaffolds, paving the way for more rational and efficient drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 3. ias.ac.in [ias.ac.in]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-(Aminoethyl)-1-N-boc-piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-(Aminoethyl)-1-N-boc-piperidine, a key building block in pharmaceutical synthesis. The information presented herein is essential for ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to drug development and manufacturing.

Chemical Properties and Stability Profile

This compound, with the CAS number 239482-98-5, is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a primary aminoethyl side chain. Its stability is intrinsically linked to the chemical nature of the Boc group and the piperidine scaffold.

Key Stability Concerns:

-

Acid Lability: The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1] Exposure to strong acids, and even mild acidic environments, can lead to the removal of the Boc group, yielding the corresponding unprotected piperidine.

-

Oxidation: The piperidine ring and the aminoethyl side chain can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[1]

-

Thermal Degradation: Elevated temperatures can promote the degradation of the molecule.[1]

-

Photostability: Prolonged exposure to light, especially UV radiation, may lead to degradation.[1]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term: Room Temperature | Minimizes thermal degradation and preserves long-term stability.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation. |

| Light Exposure | Protect from light | Avoids photolytic degradation. |

| Container | Tightly sealed, appropriate containers | Prevents contamination and exposure to moisture and air. |

| Incompatible Materials | Strong acids, strong oxidizing agents | Prevents chemical reactions leading to degradation.[1] |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying impurities.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The following protocols are based on established guidelines for pharmaceutical intermediates.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended and stressed storage conditions.

Caption: Workflow for long-term and accelerated stability studies.

Table of Recommended Conditions and Testing Frequency:

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

Illustrative Forced Degradation Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[1]

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[1]

-

Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[1]

-

Thermal Degradation: Heat a solid sample and a solution of the compound at 60°C for 24 hours.[1]

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[1]

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Illustrative Quantitative Data from a Forced Degradation Study (Hypothetical):

| Stress Condition | Assay of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Control (t=0) | 99.8 | < 0.1 | < 0.1 |

| 0.1 M HCl, 60°C, 24h | 85.2 | 13.5 (Deprotected) | 0.5 |

| 0.1 M NaOH, 60°C, 24h | 98.5 | 0.3 | 0.2 |

| 3% H₂O₂, RT, 24h | 92.1 | 1.2 | 5.8 (Oxidized) |

| 60°C, 24h (Solid) | 99.5 | 0.2 | < 0.1 |

| UV Light, 24h (Solution) | 96.3 | 0.8 | 1.5 |

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is critical for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the parent compound from potential impurities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily used in the synthesis of more complex molecules with potential therapeutic applications. Its piperidine scaffold is a common motif in many biologically active compounds.

Notably, derivatives of aminoethyl-piperidine have been investigated as ligands for the sigma-1 (σ1) receptor.[2][3][4] The σ1 receptor is a chaperone protein implicated in a variety of cellular functions and is a target for the development of drugs for neurological disorders, pain, and cancer.

Caption: Synthetic utility in the development of sigma-1 receptor ligands.

Conclusion

The stability and proper storage of this compound are critical for its successful application in research and drug development. Key considerations include protection from acidic conditions, oxidation, high temperatures, and light. A robust stability testing program, including long-term, accelerated, and forced degradation studies, is essential to ensure the quality and define the shelf-life of this important synthetic intermediate. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this compound.

References

2-(Aminoethyl)-1-N-boc-piperidine safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-(Aminoethyl)-1-N-boc-piperidine

This guide provides comprehensive safety and handling information for this compound (CAS No. 239482-98-5), intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency protocols, and proper storage and disposal.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate |

| Common Synonyms | This compound |

| CAS Number | 239482-98-5[1][2] |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| Physical State | Information not consistently available |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Flash Point | Information not available |

| Solubility | Information not available |

Hazard Identification and Classification

This chemical is classified as an irritant.[3] The primary hazards are associated with skin, eye, and respiratory tract irritation.[3][4]

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation (Category 2/2A/2B) | H319/H320: Causes serious eye irritation[4] |

| Respiratory Tract Irritation | R36/37/38: Irritating to eyes, respiratory system and skin[3] |

GHS Pictogram:

-

Irritant (Exclamation Mark)

Signal Word:

-

Warning

Precautionary Statements: [4]

| Code | Statement |

| P264 | Wash hands and skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | IF SKIN irritation occurs: Get medical advice/attention. |

| P337+P313 | IF eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

Experimental Protocols: Safe Handling and Storage

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area.[4]

-

Use a closed system or local exhaust ventilation to minimize direct exposure.[4]

-

Ensure that a safety shower and eye wash station are readily accessible.[4]

3.2. Personal Protective Equipment (PPE)

A detailed workflow for PPE selection is illustrated in the diagram below.

Caption: Personal Protective Equipment Selection Workflow.

-

Respiratory Protection: A government-approved respirator should be used.[4]

-

Hand Protection: Wear compatible, chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

-

Eye/Face Protection: Use government-approved eye and face protection, such as safety glasses with side shields or a face shield.[4]

-

Body Protection: Wear appropriate protective clothing and boots to prevent skin exposure.[4]

3.3. General Handling Procedures

-

Avoid breathing vapors.[4]

-

Prevent contact with eyes, skin, and clothing.[4]

-

Avoid prolonged or repeated exposure.[4]

-

Wash hands and face thoroughly after handling.[4]

3.4. Storage Conditions

-

Keep the container tightly closed and in an upright position.[4]

-

Store in a dry and well-ventilated place.[4]

-

Avoid overheating.[4]

Emergency Procedures

The following decision tree outlines the appropriate first aid response in case of exposure.

Caption: First Aid Emergency Response Decision Tree.

4.1. First Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[3]

-

In Case of Skin Contact: Wash the affected area with soap and plenty of water.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

4.2. Accidental Release Measures

-

Personal Precautions: Use the personal protective equipment outlined in Section 3.2.

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Methods for Cleaning Up: For spills, wipe dry and place the material in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been collected.[4]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong acids.[3]

-

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides (NOx).[3]

Toxicological Information

-

Acute Toxicity: LD50/LC50 data are not available.[3]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]

-